(4-(Trifluoromethoxy)phenyl)urea

説明

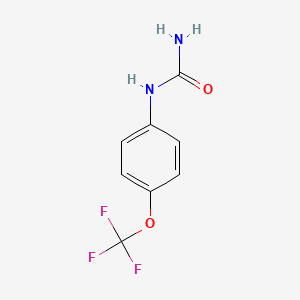

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSFVIMHTOMZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896798 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82971-90-2 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(trifluoromethoxy)phenyl)urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Trifluoromethoxy Phenyl Urea and Its Analogues

Established Synthetic Routes for (4-(Trifluoromethoxy)phenyl)urea

The preparation of this compound is most commonly achieved through the reaction of 4-(trifluoromethoxy)aniline (B150132) with a source of the urea (B33335) carbonyl group. A primary and widely utilized method involves the reaction with an isocyanate.

A key intermediate in many syntheses is 4-(trifluoromethoxy)phenyl isocyanate. This can be reacted with ammonia (B1221849) or an appropriate amine to furnish the desired urea. The isocyanate itself is typically prepared from 4-(trifluoromethoxy)aniline. One common laboratory and industrial method for this conversion is phosgenation, though due to the hazardous nature of phosgene, several phosgene-free alternatives have been developed.

Phosgene-free routes to isocyanates and subsequently ureas are gaining prominence. One such method involves the use of 3-substituted dioxazolones as isocyanate precursors. For instance, the reaction of an amine with a dioxazolone in the presence of a base like sodium acetate (B1210297) can generate the isocyanate in situ, which then reacts with another amine to form an unsymmetrical urea. Current time information in Bangalore, IN.chemicalbook.com Another approach is the reductive carbonylation of nitroaromatics, such as nitrobenzene, which can be catalyzed by transition metals like palladium to yield diphenylurea derivatives, suggesting a potential route for related compounds. researchgate.net

Furthermore, direct synthesis from 4-(trifluoromethoxy)aniline can be accomplished using urea itself as a reagent, often in the presence of a catalyst, or by employing other carbonylating agents such as carbonyldiimidazole (CDI) or triphosgene, which is a safer alternative to gaseous phosgene. researchgate.net

A general scheme for the synthesis of this compound is presented below:

Scheme 1: General Synthetic Routes to this compound

Route A: From Isocyanate

CF3O-Ph-NH2 + COCl2 -> CF3O-Ph-NCO + 2 HCl

CF3O-Ph-NCO + NH3 -> this compound

Route B: Phosgene-Free (using Dioxazolone)

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially enhanced properties.

Modifications at the Urea Core

The urea moiety itself can be further functionalized. N-acylation and N-alkylation reactions can be performed on the terminal nitrogen atom. For example, reaction with acyl chlorides or alkyl halides in the presence of a base can introduce new substituents. The reactivity of the two nitrogen atoms in unsymmetrical ureas can differ, allowing for selective modifications under controlled conditions.

Substitutions on the Phenyl and Other Attached Rings

The aromatic ring of the (4-(trifluoromethoxy)phenyl) group is amenable to electrophilic substitution reactions, although the trifluoromethoxy group is deactivating. More commonly, functionalization is achieved through cross-coupling reactions on pre-functionalized rings. For instance, if a halo-substituted analogue of this compound is synthesized, the halogen atom can be replaced using transition metal-catalyzed reactions like the Suzuki-Miyaura coupling. rsc.orgnih.govrsc.orgbeilstein-journals.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.

An example is the Suzuki-Miyaura coupling of a bromo-substituted this compound derivative with a boronic acid:

Scheme 2: Suzuki-Miyaura Coupling for Phenyl Ring Substitution

Introduction of Heterocyclic and Aliphatic Moieties

The introduction of heterocyclic and aliphatic groups is a common strategy to modulate the physicochemical properties of the parent molecule. thieme.de This can be achieved by reacting 4-(trifluoromethoxy)phenyl isocyanate with amines bearing these moieties. sigmaaldrich.com For example, reaction with an amino-substituted heterocycle or an aliphatic amine will yield the corresponding N'-substituted urea derivative.

A notable example is the synthesis of 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU), where an aliphatic piperidine (B6355638) ring is introduced. nih.govsigmaaldrich.com Such modifications can significantly impact the biological activity of the resulting compound.

| Starting Material | Reagent | Product | Reference |

| 4-(Trifluoromethoxy)phenyl isocyanate | 4-Amino-3,5-dimethylpiperidine derivative | Phenyl urea derivative with a piperidine moiety | nih.gov |

| 4-(Trifluoromethoxy)phenyl isocyanate | 1-Propanoyl-4-aminopiperidine | 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | nih.govsigmaaldrich.com |

| Halo-substituted this compound | Arylboronic acid | Aryl-substituted this compound | rsc.orgnih.gov |

Reaction Mechanisms in Synthetic Pathways

The formation of ureas from isocyanates and amines proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to yield the stable urea linkage. The reaction is generally fast and efficient. rsc.org

In phosgene-free methods utilizing dioxazolones, the reaction is initiated by a base which promotes the decomposition of the dioxazolone to an isocyanate intermediate via a transient hydroxamate species. This in-situ generated isocyanate then readily reacts with an amine as described above. Current time information in Bangalore, IN.

The mechanism of the Suzuki-Miyaura coupling is more complex, involving a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the palladium(0) species to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org

Optimization of Synthetic Yields and Purity

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst used.

For isocyanate-based syntheses, the reaction is often carried out in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature to minimize side reactions. The purity of the starting isocyanate is critical for obtaining a clean product.

In phosgene-free syntheses, the choice of the activating agent and base can significantly influence the reaction rate and yield. For example, in the dioxazolone-based method, heating the reaction mixture can accelerate the formation of the urea, but excessive temperatures can lead to decomposition of the isocyanate intermediate. nih.gov

For cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. libretexts.org

Purification of the final products is typically achieved by recrystallization or column chromatography on silica (B1680970) gel. chemicalbook.com The choice of solvent for recrystallization depends on the solubility of the specific urea derivative.

| Reaction Type | Key Optimization Parameters | Typical Conditions | Reference |

| Isocyanate + Amine | Solvent, Temperature | Dichloromethane or THF, Room Temperature | rsc.org |

| Dioxazolone Method | Base, Temperature, Solvent | Sodium acetate, 45-60 °C, Methanol (B129727) | nih.gov |

| Suzuki-Miyaura Coupling | Pd Catalyst, Ligand, Base, Solvent | Pd(PPh3)4, Na2CO3, Dioxane/Water | nih.gov |

Advanced Spectroscopic and Analytical Characterization in Research of 4 Trifluoromethoxy Phenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Fluorine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (4-(Trifluoromethoxy)phenyl)urea, providing detailed information about the hydrogen (¹H) and fluorine (¹⁹F) nuclei within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum provides a map of the hydrogen atoms. The protons on the aromatic ring typically appear as a set of doublets due to coupling between adjacent protons. The chemical shifts are influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating urea (B33335) moiety. The protons of the urea group (-NH- and -NH₂) are also observable, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.

Fluorine (¹⁹F) NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. pupiq.net Given that the ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR experiments. pupiq.netbiophysics.org The three fluorine atoms of the trifluoromethoxy (-OCF₃) group are chemically equivalent and are not in close proximity to any protons that would cause significant coupling. pupiq.net Therefore, they are expected to appear as a sharp, single peak in the ¹⁹F NMR spectrum. pupiq.net The chemical shift of this peak is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and integrity of the trifluoromethoxy group. biophysics.orgnih.gov Trifluorotoluene is often used as a reference material for ¹⁹F spectra, with a chemical shift of -63.72 ppm relative to CFCl₃. pupiq.net

Table 1: Predicted NMR Data for this compound This table is interactive. Click on the headers to sort.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | ~7.0-7.5 | Doublet of Doublets | Two distinct signals for protons ortho and meta to the urea group. |

| ¹H (Urea NH) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| ¹H (Urea NH₂) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. nih.gov For this compound (C₈H₇F₃N₂O₂), the calculated molecular weight is 220.15 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint. In studies of related, more complex molecules where the this compound structure is a core component, MS/MS analysis has shown that the 4-(trifluoromethoxy)phenyl moiety remains intact during fragmentation. researchgate.net A major characteristic fragment ion is observed at an m/z of 176. researchgate.net This fragment corresponds to the loss of the urea amine group, forming a [4-(trifluoromethoxy)phenyl]isocyanate ion, which is a key identifier for this structural motif.

MS and MS/MS are also crucial for metabolite profiling, which involves identifying the products of metabolic processes in biological systems. nih.govnih.gov Research on compounds containing the this compound substructure has identified metabolic pathways such as amide hydrolysis and hydroxylation. researchgate.net By comparing the retention times and fragmentation patterns of metabolites with synthetic standards, their structures can be elucidated. researchgate.net

Table 2: Key Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort.

| m/z Value | Ion | Description |

|---|---|---|

| 221.05 | [M+H]⁺ | Protonated molecular ion. |

| 220.04 | [M]⁺ | Molecular ion. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a "fingerprint" of a molecule by probing its chemical bonds. youtube.com Different functional groups absorb and scatter infrared light at specific frequencies, corresponding to the energy of their bond vibrations.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the urea and trifluoromethoxyphenyl moieties. Key vibrations include:

N-H stretching: The N-H bonds of the urea group give rise to strong, typically broad, absorptions in the region of 3200-3400 cm⁻¹.

C=O stretching (Amide I band): The carbonyl group of the urea shows a very strong and sharp absorption around 1640-1660 cm⁻¹. This band is a prominent feature in the IR spectrum of urea derivatives. researchgate.net

N-H bending (Amide II band): This vibration, coupled with C-N stretching, appears as a strong band around 1550-1620 cm⁻¹.

C-O-C stretching: The ether linkage in the trifluoromethoxy group will have characteristic stretching vibrations.

C-F stretching: The carbon-fluorine bonds produce very strong and intense absorptions in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching: These appear at their typical frequencies above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3200-3400 | Strong, Broad |

| Carbonyl (C=O) | Stretching (Amide I) | 1640-1660 | Strong, Sharp |

| Amine (N-H) | Bending (Amide II) | 1550-1620 | Strong |

| Aromatic Ring (C=C) | Stretching | 1450-1600 | Medium to Strong |

| Trifluoromethoxy (C-F) | Stretching | 1100-1300 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. rsc.org This technique is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

This compound possesses a phenyl ring conjugated with a urea moiety, which constitutes a significant chromophore. The UV-Vis spectrum is expected to display strong absorption bands characteristic of π→π* transitions within the benzene (B151609) ring. The presence of substituents—the trifluoromethoxy group and the urea group—act as auxochromes, which can modify the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene. The carbonyl group of the urea can also exhibit a weaker n→π* transition. The exact λmax is solvent-dependent. This technique is often used in quantitative analysis, such as in HPLC detection. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound This table is interactive. Click on the headers to sort.

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π* | Phenyl Ring | ~200-220 |

| π→π* | Phenyl Ring (B-band) | ~250-280 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

For this compound, a single-crystal X-ray diffraction study would elucidate several key structural features. The phenyl ring is expected to be planar, while the trifluoromethyl group often exhibits rotational disorder. mdpi.com A critical aspect of the crystal structure of ureas is the formation of extensive intermolecular hydrogen bonding networks. researchgate.net The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions dictate the packing of molecules in the crystal, often leading to well-ordered, stable structures like chains or sheets. researchgate.net Analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material.

Table 5: Expected Key Structural Parameters from X-ray Crystallography This table is interactive. Click on the headers to sort.

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Length of the urea carbonyl bond. | ~1.25 Å |

| C-N Bond Length | Length of the urea C-N bonds. | ~1.35 Å |

| C-F Bond Length | Average length of the C-F bonds in the -OCF₃ group. | ~1.35 Å |

| Hydrogen Bonding | Intermolecular interactions involving urea N-H and C=O groups. | N-H···O distance ~2.0-2.2 Å |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from reaction mixtures, commercial preparations, or biological samples.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile, thermally sensitive compounds like this compound. researchgate.netnih.gov The development of a robust HPLC method is critical for quality control and research applications. dcu.ieresearchgate.net

A typical analytical method would employ reverse-phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). scholarsresearchlibrary.com A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure good separation of the main compound from any impurities or related substances. scholarsresearchlibrary.com

Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. researchgate.net Method validation according to established guidelines ensures the method is accurate, precise, specific, linear, and robust for its intended purpose. dcu.ie

Table 6: Typical HPLC Method Parameters for this compound Analysis This table is interactive. Click on the headers to sort.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Reverse-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 95% B over 10 min | To elute compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Controls retention time and backpressure. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Detection | UV at ~260 nm | Quantifies the analyte based on UV absorbance. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique for the separation, identification, and quantification of specific compounds within complex biological and environmental matrices. Its high sensitivity and selectivity make it particularly well-suited for analyzing trace levels of substances like this compound. The coupling of liquid chromatography, which separates compounds in a mixture, with tandem mass spectrometry, which provides structural information based on mass-to-charge ratios, allows for unambiguous detection and measurement.

In the context of analyzing this compound, LC-MS/MS is employed to distinguish the target analyte from a multitude of other components present in samples such as plasma, urine, or environmental water. nih.govnih.gov The process involves introducing a prepared sample into the LC system, where it travels through a column packed with a stationary phase. Different compounds move at different speeds depending on their chemical properties, leading to their separation. As each compound exits the column, it is ionized and enters the mass spectrometer. The first mass analyzer selects the specific ion corresponding to this compound (the precursor ion). This ion is then fragmented, and a second mass analyzer detects the resulting characteristic fragment ions (product ions). This two-stage filtering process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in both identification and quantification. shimadzu.comeurl-pesticides.eu

Research Findings

Research on compounds structurally related to this compound, such as other phenylurea herbicides and metabolites of more complex pharmaceuticals, demonstrates the robustness of LC-MS/MS for this class of molecules. rsc.orgresearchgate.net For instance, studies on phenylurea herbicides establish typical chromatographic conditions and mass spectrometric behaviors. nih.govsciex.com Reversed-phase chromatography using C18 columns is common, with mobile phases typically consisting of acetonitrile or methanol and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govnih.gov Both positive and negative ion electrospray ionization (ESI) modes have been successfully used, depending on the specific compound and matrix. nih.govnih.gov

In a pertinent study on the metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a potent soluble epoxide hydrolase inhibitor, LC-MS/MS was used to identify and analyze its various metabolites. researchgate.net This research highlights how the (4-trifluoromethoxy)phenyl moiety behaves in mass spectrometric analysis. For several metabolites containing this group, a characteristic fragment ion at m/z 176 was observed in the negative ion mode, providing a key marker for this structural part. researchgate.net

Based on these established principles and related research, a typical LC-MS/MS method for the analysis of this compound can be detailed. The compound, with a molecular weight of 206.14 g/mol , can be ionized to form a protonated molecule [M+H]⁺ at m/z 207.1 or a deprotonated molecule [M-H]⁻ at m/z 205.1. Subsequent fragmentation would yield product ions specific to its structure.

The following tables outline the typical parameters for an LC-MS/MS method developed for the quantification of this compound in a complex matrix like human plasma.

Table 1: Liquid Chromatography Parameters

| Parameter | Value/Description |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | Linear gradient from 10% to 95% Mobile Phase B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value/Description |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive and Negative Modes |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: Multiple Reaction Monitoring (MRM) Transitions for this compound

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Positive (ESI+) | 207.1 | 164.1 | 95.1 |

| Negative (ESI-) | 205.1 | 162.0 | 142.0 |

These parameters allow for the sensitive and selective quantification of this compound, separating it from endogenous matrix components and potential metabolites. The method's validation would typically involve assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ) to ensure its reliability for research applications. researchgate.net

Computational and Theoretical Investigations of 4 Trifluoromethoxy Phenyl Urea and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods provide a detailed picture of the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics.

For (4-(Trifluoromethoxy)phenyl)urea, DFT calculations can be used to determine a range of important parameters. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The trifluoromethoxy group (-OCF3) significantly influences the electronic properties of the phenyl ring. Its strong electron-withdrawing nature affects the charge distribution across the entire molecule, including the urea (B33335) moiety. This, in turn, can modulate the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Key Parameters from Quantum Chemical Calculations:

| Parameter | Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Electron Density Distribution | Reveals electron-rich and electron-poor regions. |

| Electrostatic Potential Map | Visualizes regions of positive and negative electrostatic potential. |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. leidenuniv.nlnih.govnih.gov This is particularly valuable in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. leidenuniv.nl

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity or score, which represents the strength of the interaction. nih.gov These calculations consider various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For phenylurea derivatives, the urea group is a potent hydrogen bond donor and acceptor, often playing a critical role in anchoring the ligand within the protein's binding pocket.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe conformational changes in both the ligand and the protein upon binding. This can reveal key details about the flexibility of the binding site and the stability of the interactions predicted by docking.

Pharmacophore Modeling and Virtual Screening for Novel Analogue Discovery

Pharmacophore modeling is a powerful tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. nih.gov A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For a series of active analogues of this compound, a pharmacophore model can be generated based on their common structural features. This model can then be used as a 3D query to search large compound databases in a process called virtual screening. nih.gov This allows for the rapid identification of new and structurally diverse molecules that are likely to exhibit the same biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveuropa.eumdpi.com These models are built by correlating various molecular descriptors with the observed activity data. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme, for example. The model might reveal that specific properties, such as the lipophilicity (logP) or the electronic nature of substituents on the phenyl ring, are critical for activity. Once a reliable QSAR model is established, it can be used to predict the activity of newly designed analogues before they are synthesized, thereby guiding the lead optimization process. nih.gov The robustness and predictive power of QSAR models are heavily dependent on the quality of the biological data and the careful selection of descriptors. nih.gov

Prediction of Metabolic Pathways and Transformation Products

Understanding how a compound is metabolized in the body is crucial for its development as a drug. In silico tools can predict the likely metabolic pathways of a molecule, identifying potential sites of enzymatic attack and the resulting transformation products. For this compound, these tools would analyze the structure to identify sites susceptible to common metabolic reactions such as hydroxylation, N-dealkylation, or conjugation.

For instance, the aromatic ring is a potential site for hydroxylation by cytochrome P450 enzymes. The urea moiety could also be subject to hydrolysis. Predicting these metabolic pathways early in the design process can help in designing analogues with improved metabolic stability. It is known that (4-trifluoromethoxy)phenyl urea is an environmental transformation product of the insecticide indoxacarb (B177179). nih.gov

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for Designed Analogues

Beyond efficacy, the success of a drug candidate depends on its ADMET properties. researchgate.netnih.gov Computational models are widely used to predict these properties for designed analogues, helping to identify potential liabilities early on. researchgate.netresearchgate.netnih.govntnu.no

Predicted ADMET Properties:

| Property | Description | Importance |

| Absorption | Prediction of oral bioavailability and intestinal absorption. | Determines how much of the drug reaches the bloodstream after oral administration. |

| Distribution | Prediction of plasma protein binding and blood-brain barrier penetration. | Influences the amount of free drug available to act on the target and potential for CNS side effects. |

| Metabolism | Identification of potential metabolic sites and prediction of metabolic stability. | Affects the drug's half-life and potential for drug-drug interactions. |

| Excretion | Prediction of the primary routes of elimination from the body. | Important for determining dosing regimens. |

| Toxicity | Prediction of potential toxicities, such as cardiotoxicity or hepatotoxicity. | Critical for ensuring the safety of the drug candidate. |

For newly designed analogues of this compound, these in silico ADMET predictions provide a comprehensive profile that helps in selecting the most promising candidates for further experimental investigation. researchgate.net By integrating these computational approaches, researchers can adopt a more rational and efficient strategy in the quest for novel and improved molecules based on the this compound scaffold.

Mechanistic Studies of 4 Trifluoromethoxy Phenyl Urea Derived Soluble Epoxide Hydrolase Seh Inhibitors

Inhibition Kinetics and Binding Affinities to Soluble Epoxide Hydrolase

Urea-based compounds, particularly those incorporating the (4-(trifluoromethoxy)phenyl) moiety, have been identified as potent, competitive, tight-binding inhibitors of both human and murine sEH. pnas.org Their high affinity for the enzyme is reflected in low nanomolar inhibition constant (Ki) and 50% inhibitory concentration (IC₅₀) values. nih.govpnas.org

For instance, 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), a widely studied derivative, demonstrates impressive potency with IC₅₀ values varying slightly across species. sigmaaldrich.comnih.gov It inhibits human sEH with an IC₅₀ of approximately 3.7 nM to 45 nM and monkey sEH with an IC₅₀ of 16 nM. sigmaaldrich.comnih.gov Even the metabolites of TPPU, formed through hydroxylation or amide hydrolysis, retain potent inhibitory activity against human sEH, although they are less potent than the parent compound. nih.gov The kinetic profile of these inhibitors suggests they interact stoichiometrically with the sEH enzyme. pnas.org Research has also established a strong correlation between the kinetic constant (Ki) and the dissociation rate constant (k-off), providing insight into the binding stability of these inhibitors within the enzyme's active site. researchgate.netacs.org

Inhibitory Potency of (4-(Trifluoromethoxy)phenyl)urea Derivatives against Soluble Epoxide Hydrolase

| Compound | Target Species | IC₅₀ (nM) | Reference |

|---|---|---|---|

| TPPU | Human | 3.7 | sigmaaldrich.com |

| TPPU | Human | 45 | nih.gov |

| TPPU | Monkey | 16 | nih.gov |

| TPPU Metabolite (M1) | Human | Potent, but less than TPPU | nih.gov |

| TPPU Metabolite (M2) | Human | Potent, but less than TPPU | nih.gov |

| TPPU Metabolite (M3) | Human | Potent, but less than TPPU | nih.gov |

| TPPU Metabolite (M4) | Human | Potent, but less than TPPU | nih.gov |

Elucidation of Molecular Interactions within the sEH Active Site

The high affinity and specificity of this compound derivatives are governed by a network of precise molecular interactions within the catalytic domain of the sEH enzyme.

The central urea (B33335) pharmacophore is critical to the inhibitory mechanism. pnas.org X-ray crystallography studies reveal that this urea moiety acts as a transition state mimic of the sEH-catalyzed epoxide ring-opening reaction. nih.gov During catalysis, the enzyme's catalytic nucleophile, an aspartate residue (Asp333 in human sEH), attacks a carbon of the epoxide substrate, forming a tetrahedral hydroxyalkyl-enzyme intermediate. nih.gov The urea group of the inhibitor effectively mimics this tetrahedral intermediate, allowing it to fit snugly within the active site and establish powerful stabilizing interactions. pnas.orgnih.gov This ability to replicate the geometry and electronic distribution of the transition state is a key reason for the high potency of this class of inhibitors. pnas.org

The stability of the enzyme-inhibitor complex is significantly enhanced by a network of hydrogen bonds between the urea pharmacophore and key catalytic residues. The catalytic mechanism of sEH involves the activation of the epoxide substrate through hydrogen bonds with two tyrosine residues, Tyr381 and Tyr465 (residue numbering may vary slightly between species, e.g., Tyr382). nih.govmdpi.com

The urea inhibitor capitalizes on this arrangement. The two carbonyl oxygens of the urea form strong hydrogen bonds with the hydroxyl groups of these same tyrosine residues. nih.gov Furthermore, the N-H groups of the urea act as hydrogen bond donors, interacting critically with the catalytic nucleophile, Asp333 (or Asp334). acs.orgnih.gov Crystal structures confirm that the distance between the urea N-H group and the aspartate's oxygen atom is consistent with a strong hydrogen bonding interaction, which anchors the inhibitor in the active site and prevents the catalytic cycle from proceeding. acs.org

Beyond the central hydrogen bonding network, hydrophobic interactions play a crucial role in inhibitor binding and specificity. The sEH active site features hydrophobic pockets on either side of the catalytic residues. pnas.org Potent urea-based inhibitors typically possess two relatively large and hydrophobic substituents on either side of the urea core, which occupy these pockets. pnas.org

Structure-Activity Relationship (SAR) Investigations for Enhanced sEH Inhibitory Potency

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of urea-based sEH inhibitors. These investigations have confirmed the importance of the 1,3-disubstituted urea scaffold and have provided a rational basis for designing improved inhibitors. pnas.orgmdpi.com

The substitution pattern on the phenyl ring is a critical determinant of inhibitor potency and metabolic stability. nih.gov Early sEH inhibitors often featured an adamantyl group as one of the hydrophobic moieties. nih.gov However, replacing the adamantyl group with a substituted phenyl ring, such as the 4-(trifluoromethoxy)phenyl group, has proven to be a highly effective strategy for improving inhibitor characteristics. nih.govresearchgate.net

Specifically, the 4-(trifluoromethoxy)phenyl group offers several advantages over other substitutions like the 4-(trifluoromethyl)phenyl group. researchgate.netacs.org While both are potent, the introduction of the oxygen atom in the trifluoromethoxy group consistently enhances physical properties. researchgate.netacs.org This substitution often leads to a lower melting point and improved aqueous solubility, which can facilitate drug formulation and improve bioavailability. researchgate.netacs.org In some cases, the 4-(trifluoromethoxy)phenyl group also directly enhances inhibitory potency compared to its trifluoromethyl counterpart. researchgate.net This strategic substitution has led to the development of inhibitors like TPPU, which combine high in-vitro potency with more favorable in-vivo pharmacokinetic profiles, including higher maximum concentrations (Cmax) and longer half-lives, compared to earlier adamantyl-containing compounds. nih.govresearchgate.net

Summary of Phenyl Ring Substitution Effects on sEH Inhibitor Properties

| Substitution Group | Impact on Potency | Impact on Pharmacokinetics/Physical Properties | Reference |

|---|---|---|---|

| Substituted Phenyl (general) vs. Adamantyl | Often increased potency | Improved metabolic stability, higher Cmax, larger AUC, longer half-life | nih.govresearchgate.net |

| 4-(Trifluoromethoxy)phenyl vs. 4-(Trifluoromethyl)phenyl | Potency is sometimes enhanced | Consistently improves solubility and lowers melting point | researchgate.netacs.org |

Role of Peripheral Moieties (e.g., Piperidine (B6355638), Adamantane (B196018), Pyrazole) on Binding and Selectivity

Piperidine: Piperidinyl-urea based inhibitors are a well-established class of sEH inhibitors. acs.org The piperidine moiety can be further functionalized, and these modifications can fine-tune the inhibitor's properties. For instance, the addition of a propionyl group to the piperidine ring, as seen in the widely studied inhibitor TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea), has been shown to yield potent sEH inhibition. sigmaaldrich.comnih.gov

Adamantane: The adamantyl group is another key moiety utilized in the design of potent sEH inhibitors. nih.gov Its bulky and lipophilic nature can lead to strong binding interactions within the enzyme's active site. However, the inclusion of an adamantane fragment can sometimes result in poor physicochemical properties, such as low solubility, which may limit the inhibitor's in vivo applications. nih.gov

Pyrazole (B372694): Halogenated pyrazole fragments have been incorporated into adamantyl-urea structures to create novel sEH inhibitors. nih.gov This strategy aims to combine the high potency associated with the adamantane group with improved physicochemical properties conferred by the pyrazole ring. The incorporation of fluoroalkyl groups into the pyrazole can alter pKa values, enhance metabolic stability, and modulate lipophilicity, all of which can impact the inhibitor's potency and selectivity. nih.gov Research has led to the development of highly potent inhibitors, such as 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea, which demonstrates the successful application of this approach. nih.gov

The strategic combination of these and other peripheral moieties allows for the optimization of inhibitor characteristics, balancing potency with desirable drug-like properties.

Influence of Trifluoromethoxy Group on Residence Time and Potency

The trifluoromethoxy group (-OCF3) on the phenyl ring is a critical determinant of the inhibitor's potency and its residence time on the sEH enzyme. acs.org It has been observed that substituting a 4-trifluoromethylphenyl group with a 4-trifluoromethoxyphenyl group can enhance the potency of certain sEH inhibitors. acs.org This substitution can also lead to improved physical properties of the compounds. acs.org

The residence time of an inhibitor on its target enzyme is a crucial parameter for in vivo efficacy, as a longer residence time can translate to a more sustained therapeutic effect. google.com While some early sEH inhibitors demonstrated short residence times, which may have limited their clinical efficacy, the optimization of the chemical structure, including the use of the trifluoromethoxy group, has been a key strategy in developing inhibitors with longer target engagement. acs.orggoogle.com

| Compound | Core Structure | Peripheral Moiety | Key Feature | Reported Potency (IC50/Ki) |

|---|---|---|---|---|

| TPPU | This compound | 1-propionylpiperidin-4-yl | Trifluoromethoxy group | IC50 = 3.7 nM (human sEH) sigmaaldrich.commedchemexpress.com |

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | Urea | Adamantyl and Dichloro-methyl-pyrazol-methyl | Halogenated pyrazole | IC50 = 0.8 nM nih.gov |

Modulation of Endogenous Lipid Mediators and Pathways

The primary pharmacological effect of this compound-derived sEH inhibitors is the alteration of the balance of bioactive lipids, particularly those derived from the arachidonic acid (AA) cascade.

Stabilization of Epoxyeicosatrienoic Acids (EETs)

Soluble epoxide hydrolase is the primary enzyme responsible for the degradation of EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.govwikipedia.org By inhibiting sEH, these compounds effectively block this metabolic pathway, leading to an increase in the endogenous levels of EETs. nih.govacs.org EETs are signaling molecules with a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and promotion of tissue repair. nih.govwikipedia.org The stabilization of EETs is considered the principal mechanism through which sEH inhibitors exert their therapeutic effects in various disease models, including cardiovascular and inflammatory conditions. nih.govnih.gov For example, the sEH inhibitor TPPU has been shown to increase levels of certain EETs, which is consistent with its therapeutic potential. mdpi.com

Reduction of Dihydroxyeicosatrienoic Acids (DHETs) Formation

A direct consequence of inhibiting sEH is the decreased formation of DHETs. nih.govacs.org While EETs are generally considered beneficial, their diol metabolites, the DHETs, are often less active or may even possess pro-inflammatory properties. mdpi.com Therefore, by preventing the conversion of EETs to DHETs, sEH inhibitors not only preserve the beneficial effects of EETs but also reduce the levels of potentially detrimental DHETs. nih.govacs.org Studies have demonstrated that treatment with sEH inhibitors like TPPU effectively and significantly blocks the production of various DHETs. mdpi.com

Interactions with Arachidonic Acid (AA) and Cytochrome P450 (CYP450) Pathways

The effects of sEH inhibitors are intricately linked to the broader arachidonic acid metabolic cascade. Arachidonic acid is metabolized by three main enzymatic pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) epoxygenases. nih.govacs.org The CYP450 pathway is responsible for producing EETs from arachidonic acid. acs.orgnih.gov By inhibiting sEH, the downstream metabolism of these CYP450-derived epoxides is blocked, thus amplifying their signaling. nih.gov

Some studies have investigated the broader impact of sEH inhibitors on other branches of the AA cascade. For instance, in one study, the sEH inhibitor TPPU did not alter the levels of cyclooxygenase (COX-1/2) metabolites but did increase the levels of certain 12/15-lipoxygenase metabolites, such as 12-hydroxyeicosatetraenoic acid (12-HETE). mdpi.com This suggests that the pharmacological effects of sEH inhibition may involve complex cross-talk between different lipid mediator pathways. Furthermore, the antihypertensive effects of TPPU have been linked to the suppression of the angiotensin-converting enzyme (ACE), indicating an interaction with the renin-angiotensin system. nih.gov

| Lipid Mediator | Effect of sEH Inhibition | Functional Implication |

|---|---|---|

| Epoxyeicosatrienoic Acids (EETs) | Increased levels nih.govacs.org | Vasodilation, anti-inflammatory nih.govwikipedia.org |

| Dihydroxyeicosatrienoic Acids (DHETs) | Decreased levels nih.govacs.org | Reduction of potentially pro-inflammatory metabolites mdpi.com |

| 12-Hydroxyeicosatetraenoic Acid (12-HETE) | Increased levels (observed with TPPU) mdpi.com | Complex interaction with lipoxygenase pathway |

Development of Multi-Target Soluble Epoxide Hydrolase Inhibitors

Recognizing that complex diseases often involve multiple signaling pathways, there is growing interest in developing multi-target inhibitors. This approach aims to simultaneously modulate sEH and another relevant biological target to achieve synergistic therapeutic effects.

One notable example is the development of dual inhibitors that target both sEH and another enzyme involved in inflammation or pain. For instance, TPPU, a potent sEH inhibitor, has also been identified as a selective inhibitor of p38β kinase, a key regulator of inflammation. nih.govnih.gov This dual activity suggests that TPPU may exert its beneficial effects through a synergistic action on both the sEH and p38 kinase pathways, offering a multi-pronged approach to treating neuroinflammatory conditions like Alzheimer's disease. nih.govnih.gov

Another strategy involves the creation of dual inhibitors targeting sEH and fatty acid amide hydrolase (FAAH). nih.gov FAAH is responsible for the breakdown of endocannabinoids, which have anti-inflammatory properties. By inhibiting both sEH and FAAH, it is hypothesized that the levels of both EETs and endocannabinoids can be elevated, leading to enhanced anti-inflammatory and analgesic effects. nih.gov Similarly, dual modulators of sEH and peroxisome proliferator-activated receptor-gamma (PPARγ) are being explored for their potential in treating metabolic diseases. nih.gov

This multi-target approach represents a promising frontier in the development of more effective therapies for a variety of complex human diseases.

Dual Inhibition of sEH and Cyclooxygenase-2 (COX-2)

The concurrent inhibition of soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2) is a strategic approach to managing inflammation and pain. nih.gov While COX-2 inhibitors block the production of pro-inflammatory prostaglandins, sEH inhibitors prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov A dual inhibitor targeting both enzymes can therefore offer a synergistic anti-inflammatory effect.

Researchers have designed and synthesized hybrid molecules that incorporate the this compound moiety for sEH inhibition and a pharmacophore for COX-2 inhibition, such as a 1,5-diarylpyrazole structure found in celecoxib. nih.gov The design strategy often involves linking these two key fragments with a flexible linker, such as a three-methylene group, to allow for optimal binding to both enzyme active sites. nih.govresearchgate.net

One notable example is the compound PTUPB, which has been studied for its dual inhibitory action. nih.govfrontiersin.orgfrontiersin.org Studies have shown that such dual inhibitors can be more effective at reducing inflammation and tumor growth compared to the administration of single-target inhibitors alone or in combination. nih.gov The enhanced efficacy is partly attributed to the suppression of tumor angiogenesis. nih.gov Mechanistically, these dual inhibitors fit into the active sites of both sEH and COX-2. nih.gov For sEH, the urea group is a critical pharmacophore, while the diarylpyrazole portion fits into the larger active site of COX-2. nih.gov This dual action not only enhances anti-inflammatory and analgesic effects but may also mitigate the cardiovascular risks associated with selective COX-2 inhibitors. frontiersin.orgnih.gov

Table 1: this compound-derived sEH/COX-2 Dual Inhibitors

| Compound Name | Structure | Target Enzymes | Research Findings |

| PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide) | [Image of PTUPB structure] | sEH, COX-2 | Potentiates anti-tumor efficacy of cisplatin; alleviates liver fibrosis and portal hypertension by downregulating sEH, COX-2, and TGF-β. nih.govfrontiersin.org More effective at inhibiting tumor growth and metastasis than single agents. nih.gov |

| Compound 21i | [Generic structure with R groups specified] | sEH, COX-2 | Showed potent and selective inhibition of both enzymes; exhibited enhanced anti-allodynic activity in vivo compared to single inhibitors. nih.govresearchgate.net |

| Compound 9b | [Generic structure with R groups specified] | sEH, COX-2 | High inhibitory activity against both COX-2 (IC50 = 1.85 µM) and sEH (IC50 = 0.55 nM). nih.gov |

| Compound 9c | [Generic structure with R groups specified] | sEH, COX-2 | High inhibitory activity against both COX-2 (IC50 = 1.24 µM) and sEH (IC50 = 0.40 nM). nih.gov |

Dual Inhibition of sEH and 5-Lipoxygenase-Activating Protein (FLAP)

The combination of sEH inhibition with the blockade of the 5-lipoxygenase (5-LOX) pathway represents another promising anti-inflammatory strategy. The 5-LOX pathway is responsible for producing pro-inflammatory leukotrienes (LTs). nih.gov Instead of inhibiting 5-LOX directly, targeting the 5-lipoxygenase-activating protein (FLAP) can specifically block leukotriene formation. nih.gov FLAP is a nuclear membrane protein that transfers arachidonic acid to 5-LOX, making it a critical step in the biosynthesis of leukotrienes. nih.gov

The rationale for dual sEH/FLAP inhibition is based on the potential for synergistic effects by simultaneously increasing anti-inflammatory EETs and decreasing pro-inflammatory LTs. nih.gov Co-administration of an sEH inhibitor (t-AUCB) and a FLAP inhibitor (MK886) has demonstrated enhanced anti-inflammatory activity in animal models, supporting the development of single molecules with dual activity. nih.gov

Diflapolin (B1670557) is a lead compound in the development of dual sEH/FLAP inhibitors. nih.gov It contains an aryl urea moiety, characteristic of sEH inhibitors, linked to a benzothiazole (B30560) structure. nih.gov Mechanistic and structure-activity relationship (SAR) studies on diflapolin analogues have shown that the design of these dual inhibitors is challenging. Even minor structural modifications can significantly impact the inhibitory potential, particularly for FLAP, indicating a narrow SAR. nih.gov The urea or carboxamide moiety is generally essential for sEH inhibition, while a bicyclic system is often found in FLAP inhibitors. nih.gov

Table 2: this compound-derived sEH/FLAP Dual Inhibitors

| Compound Name | Structure | Target Enzymes | Research Findings |

| Diflapolin | [Image of Diflapolin structure] | sEH, FLAP | A potent dual inhibitor; its analogues have been synthesized to explore structure-activity relationships. nih.govnih.gov |

| Compound 15 | [Generic structure of Diflapolin analogue] | sEH, FLAP | A diflapolin derivative with increased inhibitory activity for both targets. nih.gov |

| Compound 27 | [Generic structure of Diflapolin analogue] | sEH, FLAP | A diflapolin derivative with increased inhibitory activity for both targets. nih.gov |

Dual Inhibition of sEH and Acetylcholinesterase (AChE)

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cholinergic neuron loss, neuroinflammation, and the aggregation of β-amyloid plaques. researchgate.netnih.gov A multi-target approach is considered highly beneficial for treating AD. nih.gov Dual inhibition of sEH and acetylcholinesterase (AChE) is a novel strategy aiming to address both the neuroinflammatory and neurotransmitter deficit aspects of the disease. researchgate.net

AChE inhibitors work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a standard therapeutic approach for AD. nih.gov sEH inhibition is beneficial as it reduces neuroinflammation and oxidative stress by stabilizing EETs. researchgate.net Therefore, a dual sEH/AChE inhibitor could potentially reduce cognitive impairment, neuroinflammation, and amyloid pathology. researchgate.net

The design of these dual-target inhibitors often involves linking the pharmacophore of a known sEH inhibitor with that of an AChE inhibitor. researchgate.net For instance, researchers have designed hybrids by linking the scaffold of TPPU, a potent sEH inhibitor containing the 1-(4-(trifluoromethoxy)phenyl)-3-ureido moiety, with scaffolds of AChE inhibitors like 6-Cl-THA and huprine. researchgate.netmdpi.com Molecular docking studies are used to predict the binding affinity of these new hybrid compounds to both AChE and sEH, while molecular dynamics simulations help predict the stability of the enzyme-inhibitor complexes. researchgate.net

Table 3: this compound-derived sEH/AChE Dual Inhibitors

| Compound Name | Structure | Target Enzymes | Research Findings |

| TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) | [Image of TPPU structure] | sEH, p38β kinase | A potent sEH inhibitor scaffold used to design sEH/AChE dual inhibitors. researchgate.netmdpi.com Also found to be a dual inhibitor of sEH and p38β kinase, relevant to AD signaling. nih.gov |

| Hybrid Compounds 487-489 | [Generic structure of linked scaffolds] | sEH, AChE | Designed by linking scaffolds of TPPU, 6-Cl-THA, and huprine to target both enzymes for potential Alzheimer's disease therapy. researchgate.net |

Molecular and Cellular Interactions in Research Models

Impact on Cellular Signaling Cascades

Research into the molecular mechanisms of action of (4-(Trifluoromethoxy)phenyl)urea and related diarylurea compounds has identified several critical signaling cascades that are affected. These pathways are integral to cellular homeostasis, and their modulation can lead to profound physiological changes.

Nrf2-Dependent Antioxidant and Detoxifying Enzyme Upregulation

Currently, there is a lack of specific research directly investigating the impact of this compound on the Nrf2-dependent antioxidant and detoxifying enzyme upregulation pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the expression of numerous cytoprotective genes. While various compounds are known to activate this pathway, the role of this compound in this context remains to be elucidated by future studies.

Regulation of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. While direct studies on this compound are limited, research on related diarylurea compounds has demonstrated the potential for this chemical class to modulate the Wnt/β-catenin pathway.

For instance, a novel indazole diarylurea compound, 1118-20, has been shown to significantly inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma (HepG2) cells. nih.gov This inhibition is a key mechanism behind its ability to suppress cancer cell proliferation. nih.gov The study suggests that compounds with a diarylurea scaffold can interfere with this critical oncogenic pathway, indicating a potential area of investigation for this compound. nih.gov

Activation of AMPK

One of the most significant findings related to derivatives of this compound is the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation can suppress tumor growth. nih.gov

A fluorinated N,N'-diarylurea derivative, 1-(3-chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea (FND-4b), has been identified as a novel and potent AMPK activator. nih.govnih.gov Studies have shown that FND-4b activates AMPK at low micromolar concentrations. nih.gov This activation leads to the phosphorylation of downstream targets, which in turn inhibits anabolic pathways and oncogenic signaling, such as the mTOR pathway. nih.gov The activation of AMPK by this class of compounds represents a promising therapeutic strategy for cancers that are dependent on altered cellular metabolism. nih.gov

Effects on Cell Proliferation and Apoptosis Mechanisms in Cancer Cell Lines

The modulation of cellular signaling cascades by this compound derivatives has direct consequences on the proliferation and survival of cancer cells.

Research has demonstrated that the diarylurea derivative FND-4b effectively decreases cell proliferation in various breast cancer cell lines, including triple-negative breast cancer (TNBC) and estrogen-receptor positive (ER+) subtypes. nih.gov The anti-proliferative effects are mediated through the activation of AMPK, which leads to cell cycle arrest. nih.gov Specifically, AMPK activation can reduce the levels of cyclin D1, a key protein for progression through the G1 phase of the cell cycle. nih.gov

Furthermore, FND-4b has been shown to induce apoptosis in breast cancer cells. nih.gov In ER+ breast cancer cells, FND-4b treatment leads to a dose-dependent increase in apoptosis. nih.gov The induction of apoptosis is a critical mechanism for the therapeutic efficacy of anticancer agents. The ability of diarylurea compounds to promote programmed cell death in cancer cells highlights their potential as therapeutic candidates.

| Compound | Cancer Cell Line | Effect | Mechanism |

|---|---|---|---|

| FND-4b | Triple-Negative Breast Cancer (TNBC) | Decreased Proliferation, Increased Apoptosis | AMPK Activation, Decreased Cyclin D1 |

| FND-4b | Estrogen-Receptor Positive (ER+) Breast Cancer | Decreased Proliferation, Increased Apoptosis | AMPK Activation |

| 1118-20 | Hepatocellular Carcinoma (HepG2) | Suppressed Proliferation, Induced Apoptosis | Inhibition of Wnt/β-catenin signaling |

Intercellular Communication Modulation (e.g., Macrophages and Neutrophils)

The influence of this compound on the communication between immune cells, such as macrophages and neutrophils, is an area that is not yet well-defined in scientific literature. Intercellular communication within the tumor microenvironment plays a crucial role in cancer progression and the response to therapy. While some diarylurea compounds have been noted for their antimicrobial and immunomodulatory potential, specific studies detailing the effects of this compound on macrophage and neutrophil signaling and interaction are currently lacking. nih.gov This represents an important avenue for future research to understand the full spectrum of the compound's biological activities.

Environmental Research and Degradation Pathways of 4 Trifluoromethoxy Phenyl Urea

Formation as an Environmental Transformation Product of Indoxacarb (B177179)

(4-(Trifluoromethoxy)phenyl)urea, also identified by the code IN-MK638, is a recognized environmental metabolite of indoxacarb. fao.orgregulations.govnih.gov Indoxacarb, an oxadiazine insecticide, undergoes degradation in the environment through various processes, leading to the formation of several breakdown products, with this compound being a notable resultant compound. fao.org The formation of this urea (B33335) derivative is a key step in the environmental transformation pathway of the parent insecticide.

Abiotic Degradation Mechanisms

The environmental persistence of this compound is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. These mechanisms determine the compound's stability in aqueous environments and on soil surfaces.

Hydrolysis Kinetics and pH Dependence in Aqueous Environments

Table 1: Hydrolysis Half-life of Indoxacarb at Various pH Levels

| pH | Half-life (t½) in days |

| 5 | ~500 |

| 7 | 38 |

| 9 | 1 |

| Data for the parent compound, indoxacarb, is provided as an indicator of pH-dependent hydrolysis for related structures. aptuitivcdn.comfao.org |

Photolytic Stability and UV Absorption Studies

The degradation of this compound by sunlight is another critical abiotic pathway. Specific photolytic stability data, such as UV absorption maxima and quantum yields for this compound, are not available in the public literature. However, studies on the parent compound, indoxacarb, indicate that photolysis is a significant route of dissipation in aquatic environments, with a reported aqueous photolysis half-life of approximately 3.16 days under simulated sunlight. aptuitivcdn.com Generally, phenylurea herbicides can be degraded through photochemical processes. unito.it The rate and extent of photolysis are dependent on factors such as light intensity and the presence of other substances in the water that can act as photosensitizers.

Table 2: Photolytic Degradation of Indoxacarb

| Compound | Condition | Half-life (t½) in days |

| Indoxacarb | Aqueous solution, simulated sunlight | 3.16 |

| Data for the parent compound, indoxacarb, illustrates the potential for photolytic degradation. aptuitivcdn.com |

Environmental Persistence and Mobility in Soil and Water Systems

The persistence and mobility of this compound in soil and water are key factors in determining its potential for environmental exposure and transport.

Studies on the aerobic soil metabolism of indoxacarb have shown that the metabolite this compound (IN-MK638) is non-persistent, with a dissipation time 50% (DT50) ranging from 1.3 to 16.2 days. piat.org.nz Field dissipation studies of indoxacarb also suggest a lack of persistence, with no metabolites, including this compound, being detected at concentrations greater than 10% of the initially applied parent compound. piat.org.nz

The mobility of this compound in soil is influenced by its sorption characteristics. A study on the adsorption/desorption of IN-MK638 in five different soils reported soil sorption coefficients (Kd) ranging from 1.2 to 11.3 mL/g. piat.org.nz These values suggest a potential for some mobility in the soil environment. However, it is important to note that another study on soil column leaching indicated that indoxacarb and its degradates were nearly immobile in aged soil columns. piat.org.nz

Profiling of Environmental Metabolites

Information specifically identifying the environmental metabolites of this compound is scarce in the available literature. However, the degradation pathways of other phenylurea herbicides are well-established and typically involve the cleavage of the urea bridge to form the corresponding aniline (B41778) derivative. nih.govresearchgate.net Based on this common degradation pattern, it is highly probable that a primary metabolite of this compound is 4-(trifluoromethoxy)aniline (B150132) . This compound would be formed through the hydrolysis or microbial degradation of the urea moiety. Further research is needed to confirm the presence and environmental fate of this and other potential metabolites of this compound.

Q & A

Basic: What are the common synthetic routes for preparing (4-(Trifluoromethoxy)phenyl)urea and its derivatives?

Methodological Answer:

The synthesis typically involves coupling aryl isocyanates or carbamates with substituted anilines. For example:

- Route 1: Reacting 4-(trifluoromethoxy)phenyl isocyanate with amines under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours .

- Route 2: Using disubstituted phenyl carbamates as active acylating agents. For instance, Zhang et al. reported isolating carbamates in 62–91% yields before coupling with cyclohexylamines or aromatic amines .

Key Optimization: Use Schlenk techniques to exclude moisture, which can hydrolyze isocyanates to amines, leading to undesired symmetrical bis-aryl ureas .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the urea (–NH–CO–NH–) linkage via characteristic peaks at δ 6.5–8.5 ppm (aromatic protons) and δ 150–160 ppm (carbonyl carbon). The trifluoromethoxy group (–OCF3) appears as a singlet in 19F NMR at δ −58 to −60 ppm .

- Mass Spectrometry (HRMS): Validate molecular ions (e.g., [M+H]+) with <2 ppm deviation between calculated and observed values .

- Melting Point: High thermal stability (>300°C) is typical due to strong hydrogen bonding in the urea core .

Advanced: How can researchers optimize synthesis to minimize byproducts like symmetrical bis-aryl ureas?

Methodological Answer:

Symmetrical byproducts arise from competing reactions between excess isocyanates and amines. Mitigation strategies include:

- Controlled Stoichiometry: Use a 1:1 molar ratio of isocyanate to amine and monitor reaction progress via TLC or HPLC.

- Low-Temperature Reactions: Conduct coupling at 0°C to slow down side reactions .

- Purification: Employ silica gel chromatography (e.g., PE/AcOEt = 2:1) or recrystallization from ethanol/water mixtures to isolate the target urea .

Advanced: What computational approaches predict the binding affinity of this compound to receptors like P2Y1?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the urea scaffold and receptor binding pockets. For example, the trifluoromethoxy group may engage in hydrophobic interactions with residues like Leu191 in P2Y1 .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between urea NH groups and Glu184/Asp187 .

Validation: Compare computational results with experimental IC50 values from radioligand binding assays .

Data Contradiction: How to address discrepancies in reported biological activities?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for P2Y1) and buffer conditions (e.g., pH 7.4, Mg2+ for nucleotide receptors) .

- Control Experiments: Test derivatives (e.g., replacing –OCF3 with –OCH3) to isolate the role of substituents.

- Meta-Analysis: Use tools like RevMan to statistically reconcile IC50 variations across studies, accounting for differences in purity (validate via HPLC >95%) .

Safety: What precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential inhalation hazards .

- Storage: Keep in amber vials at 2–8°C to prevent degradation. Avoid contact with moisture to minimize hydrolysis .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Reproducibility: How to ensure consistent synthesis across laboratories?

Methodological Answer:

- Detailed Protocols: Document reaction parameters (e.g., solvent grade, stirring speed) and validate via inter-lab studies .

- Batch Records: Track reagent lot numbers (e.g., Sigma-Aldrich vs. TCI) to identify purity discrepancies.

- Open Data: Share NMR (FID files) and HPLC chromatograms in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。